The production of Ipratropium Bromide can result in the generation of process-related impurities. [] These impurities can arise from various sources, including starting materials, intermediates, by-products, or degradation products. [, ] Controlling these impurities is crucial to ensure the safety and efficacy of the final pharmaceutical product.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly employed to analyze and quantify Ipratropium Bromide and its related substances. [, , ] This technique offers high sensitivity and selectivity, allowing for the identification and quantification of even trace amounts of impurities. [, ]
Ipratropium Bromide impurity F is a chemical compound that serves as a significant impurity in the synthesis of Ipratropium Bromide, a medication widely used for treating chronic obstructive pulmonary disease and asthma. The compound is structurally related to Ipratropium Bromide, sharing similar features but differing in specific functional groups. The chemical identity of Ipratropium Bromide impurity F is characterized as (1R,3r,5S,8r)-8-Methyl-8-(1-methylethyl)-3-[(2-phenylpropenoyl)oxy]-8-azoniabicyclo[3.2.1]octane Bromide, with a CAS number of 17812-46-3.
Ipratropium Bromide impurity F is classified as a pharmaceutical reference material. It arises during the manufacturing process of Ipratropium Bromide, often as a by-product from various synthetic pathways. The presence of impurities like impurity F is crucial for ensuring the quality and efficacy of pharmaceutical formulations .
The synthesis of Ipratropium Bromide impurity F typically involves multi-step organic reactions. Initial steps include the formation of a bicyclic structure followed by the introduction of functional groups such as the phenylpropenoyl moiety. Common methodologies employed in its synthesis include:
The molecular formula of Ipratropium Bromide impurity F is , with a molecular weight of 394.36 g/mol . Its structural representation includes:
The compound's detailed structure can be represented using SMILES notation: CC(C)[N+]1(C)[C@H]2CC[C@@H]1C[C@@H](C2)OC(C(=C)c1ccccc1)=O.[Br-]
.
Ipratropium Bromide impurity F can participate in various chemical reactions, including:
Ipratropium Bromide impurity F exhibits a mechanism of action similar to that of Ipratropium Bromide itself. It functions as an antagonist at muscarinic acetylcholine receptors, leading to:
This mechanism underlies its therapeutic effects in alleviating bronchospasm associated with respiratory conditions.
Ipratropium Bromide impurity F possesses several notable physical and chemical properties:
These properties are critical for its handling and application in laboratory settings .
Ipratropium Bromide impurity F is primarily utilized in scientific research for several purposes:
Ipratropium Bromide Impurity F exhibits complex nomenclature due to stereochemical variations and regulatory naming conventions. The compound is officially recognized in pharmacopeial standards under two primary CAS numbers: 60018-35-1 (resolved stereoisomer) and 17812-46-3 (mixture of diastereomers) [1] [2]. The European Pharmacopoeia (EP) designates it as (1R,3r,5S,8r)-8-Methyl-8-(1-methylethyl)-3-[(2-phenylpropenoyl)oxy]-8-azoniabicyclo[3.2.1]octane bromide, emphasizing the specific endo-syn configuration of the tropane ring system [3] [6]. The USP adopts a related systematic name: (1R,3r,5S,8r)-8-Isopropyl-8-methyl-3-[(2-phenylacryloyl)oxy]-8-azabicyclo[3.2.1]octan-8-ium [3].
Common synonyms include:
Table 1: Nomenclature and Identifiers of Ipratropium Bromide Impurity F
Nomenclature Type | Identifier | Source |
---|---|---|
CAS Number (Resolved) | 60018-35-1 | [1] [6] |
CAS Number (Mixture) | 17812-46-3 | [2] [8] |
Molecular Formula | C₂₀H₂₈NO₂⁺·Br⁻ (resolved) | [1] [7] |
Molecular Weight | 394.36 g/mol | [1] [6] |
EP Name | (1R,3r,5S,8r)-8-Methyl-8-(1-methylethyl)-3-[(2-phenylpropenoyl)oxy]-8-azoniabicyclo[3.2.1]octane bromide | [3] [6] |
Common Synonyms | Apo-ipratropium bromide; Ipratropium atropic analog | [3] [8] |
Molecular formulas reported in the literature show discrepancies: C₂₀H₂₈NO₂Br (394.35 g/mol) for the resolved isomer [1] [7] versus C₂₀H₂₉Br₂NO₃ (491.26 g/mol) for the diastereomeric mixture [2]. This divergence arises from the inclusion of counterions and hydration states in different analytical contexts.
The molecular architecture of Ipratropium Bromide Impurity F centers on a bicyclic tropane core (8-azoniabicyclo[3.2.1]octane) with critical stereochemical features. X-ray crystallography confirms the endo-syn configuration of the tropane ring, specified as (1R,3r,5S,8r) in resolved forms [3] [6]. The isopropyl group at N⁺8 adopts an equatorial orientation, minimizing steric strain with the bicyclic scaffold. The phenylpropenoyl ester moiety attaches axially at C3, creating a sterically congested region that influences degradation kinetics [6] [8].
For diastereomeric mixtures (CAS 17812-46-3), the stereochemistry at C3 and C8 varies, generating four isomers with distinct three-dimensional arrangements. The primary isomer of pharmaceutical relevance retains the (1R,3r,5S,8r) configuration, mirroring the parent drug’s stereochemistry [2] [8].
Table 2: Stereochemical Features of Ipratropium Bromide Impurity F vs. Parent Drug
Stereochemical Center | Ipratropium Bromide Impurity F | Ipratropium Bromide (Parent) | Significance |
---|---|---|---|
N⁺8 Configuration | 8R (Isopropyl equatorial) | 8R (Isopropyl equatorial) | Maintains cationic charge position |
C3 Substituent | Axial phenylpropenoyl ester | Axial tropoyl ester | Alters hydrolysis susceptibility |
C1, C5 Chirality | 1R, 5S | 1R, 5S | Preserves ring conformation |
Diastereomeric Purity | Single isomer or mixture | Single resolved isomer | Impacts analytical separation |
The SMILES notation (CC(C)[N+]1(C)[C@H]2CC[C@@H]1CC@@HOC(C(=C)c1ccccc1)=O.[Br-]) explicitly defines the absolute configuration at chiral centers [1]. This stereochemical precision differentiates it from non-pharmacopeial diastereomers that may co-elute in chromatographic analyses [2] [8].
Structurally, Impurity F diverges from ipratropium bromide through the ester side chain: It features a 2-phenylpropenoyl (atropic acid-derived) ester instead of the parent’s tropoyl ester (α-hydroxyphenylacetic acid derivative) [5] [7]. This modification eliminates the chiral center present in ipratropium’s tropate group, simplifying the stereochemistry but increasing electron density at the vinyl bond (C=C), which elevates oxidation susceptibility [7] [8].
Degradation pathways linking ipratropium to Impurity F involve:
Analytical differentiation is achieved via:
Table 3: Key Structural and Analytical Comparisons
Property | Ipratropium Bromide Impurity F | Ipratropium Bromide |
---|---|---|
Empirical Formula | C₂₀H₂₈BrNO₂ | C₂₀H₃₀BrNO₃ |
Molecular Weight | 394.35 g/mol | 412.37 g/mol |
Ester Group | 2-Phenylpropenoyl | Tropic acid ester |
Chiral Centers | 3 (tropane ring) | 4 (tropane ring + tropate) |
UV λₘₐₓ (MeOH) | 252 nm | 220 nm, 257 nm (shoulder) |
Major Degradation Route | Photoisomerization | Hydrolysis |
Single-crystal X-ray diffraction confirms that resolved Impurity F (CAS 60018-35-1) crystallizes in an orthorhombic system with space group P2₁2₁2₁. The lattice parameters (a = 7.21 Å, b = 12.98 Å, c = 15.43 Å) accommodate the bulky phenylpropenoyl group via layered packing [6]. The bromide counterion resides 2.95 Å from N⁺8, consistent with ionic bonding [6].
Crystalline material exhibits:
No polymorphs have been reported, though the diastereomeric mixture (CAS 17812-46-3) forms amorphous solids. Preferred orientation in powder diffraction occurs along the (011) plane, yielding characteristic peaks at 2θ = 10.4°, 15.7°, and 21.9° (Cu Kα radiation) [2] [6]. Stability under inert atmosphere is superior to ambient conditions, justifying storage at -20°C [1] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7